molecular formula C7H6BrN3 B577832 7-Bromoimidazo[1,2-a]pyridin-8-amine CAS No. 1357945-44-8

7-Bromoimidazo[1,2-a]pyridin-8-amine

Cat. No.: B577832
CAS No.: 1357945-44-8
M. Wt: 212.05
InChI Key: YYZDRTPQVBZADT-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The compound consists of an imidazo[1,2-a]pyridine core with a bromine atom at the 7th position and an amine group at the 8th position, making it a versatile scaffold for further chemical modifications.

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action of 7-Bromoimidazo[1,2-a]pyridin-8-amine is not fully understood, it is known that some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

7-Bromoimidazo[1,2-a]pyridin-8-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry. A few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB. Therefore, the development of new synthetic methods and the exploration of its varied medicinal applications are promising future directions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-a]pyridin-8-amine typically involves the reaction of α-bromoketones with 2-aminopyridine under controlled conditions. One common method includes the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . This method does not require a base and results in the formation of the desired imidazo[1,2-a]pyridine scaffold.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 7-Bromoimidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation Reactions: Often use oxidizing agents like TBHP or hydrogen peroxide (H2O2).

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the bromine and amine substitutions.

    3-Bromoimidazo[1,2-a]pyridine: Similar structure but with the bromine atom at the 3rd position.

    2-Aminoimidazo[1,2-a]pyridine: Similar structure but with the amine group at the 2nd position.

Uniqueness: 7-Bromoimidazo[1,2-a]pyridin-8-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique substitution pattern allows for targeted modifications and applications in various fields .

Properties

IUPAC Name

7-bromoimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZDRTPQVBZADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858596
Record name 7-Bromoimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357945-44-8
Record name 7-Bromoimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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